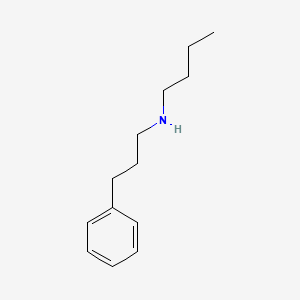
Butyl(3-phenylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Butyl(3-phenylpropyl)amine” is a compound that belongs to the class of organic compounds known as phenylpropylamines . These are compounds containing a phenylpropylamine moiety, which consists of a phenyl group substituted at the third carbon by an propan-1-amine .
Synthesis Analysis
The synthesis of similar compounds has been studied using various methods. For instance, the synthesis of 3-amino-1-phenylbutane (3-APB), a compound similar to “Butyl(3-phenylpropyl)amine”, has been studied using a one-pot multi-enzymatic system . Another method involves the use of polymer-supported triphenylphosphine (PS-TPP) in organic synthesis . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .
Molecular Structure Analysis
“Butyl(3-phenylpropyl)amine” contains a total of 47 atoms. There are 29 Hydrogen atoms, 17 Carbon atoms, and 1 Nitrogen atom . It also contains 19 non-H bonds, 6 multiple bonds, 11 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .
Chemical Reactions Analysis
Amines, including “Butyl(3-phenylpropyl)amine”, are known to act as weak organic bases . They can react with acids to form salts soluble in water . They also react with aldehydes and ketones to form imine derivatives, also known as Schiff bases .
Physical And Chemical Properties Analysis
The main chemical property of amines, including “Butyl(3-phenylpropyl)amine”, is their ability to act as weak organic bases . The physical properties of “Butyl(3-phenylpropyl)amine” are not well-documented.
Scientific Research Applications
CO₂ Capture : Butyl(3-phenylpropyl)amine, when used in an ionic liquid form, has been shown to effectively capture CO₂. This ionic liquid reacts reversibly with CO₂, sequestering it as a carbamate salt, and is comparable in efficiency to commercial amine sequestering reagents. It has the advantages of being nonvolatile and not requiring water to function, making it a promising candidate for CO₂ capture applications (Bates et al., 2002).
Electrochemical Applications : Butylamine derivatives have been used in liquid | liquid ion sensors, demonstrating unique electrochemical properties. Specifically, N,N-Butyl-decamethylferrocenyl-amine, soluble in organic solvents, shows dominance in anion transfer over the entire pH range in microphase redox processes (Kelly et al., 2010).
Antioxidant in Rubber Industry : Certain derivatives of Butyl(3-phenylpropyl)amine, such as aromatic secondary amines like N,N′-substituted p-phenylenediamines, play a crucial role as antioxidants in the rubber industry. Their electrochemical and spectroscopic properties have been extensively studied (Rapta et al., 2009).
Polymerization Applications : Anionic polymerization of Butyl isocyanates with chiral anionic initiators has been explored, resulting in optically active polymers. This research contributes to the development of novel polymers with specific optical properties (Okamoto et al., 1993).
Zwitterionic Polymerization : The polymerization of alkyl cyanoacrylates, including the butyl ester, has been studied, revealing that bases can initiate polymerization by forming zwitterionic propagating species. This research aids in understanding the mechanisms of polymerization in different conditions (Pepper, 1980).
Synthesis of Medicinal Compounds : Butylamine derivatives are used as intermediates in the synthesis of medical compounds like Repaglinide, an oral medicine for diabetes. Efficient and environmentally friendly synthesis methods have been developed for these intermediates (Liu et al., 2011).
Synthesis of Antioxidants for Lubricants : The synthesis and evaluation of amine-based antioxidants for lubricants, particularly in the context of thermal oxidation, is an area of application. Such antioxidants are synthesized by new methods and characterized to assess their effectiveness (Zhan et al., 2019).
Mechanism of Action
Target of Action
Butyl(3-phenylpropyl)amine, a derivative of 3-Phenylpropylamine, primarily targets Trypsin-1 and Trypsin-2 in humans . Trypsins are serine proteases that play a crucial role in various biological processes, including digestion and regulation of secretory pathways.
Mode of Action
For instance, they can bind to their target proteins, altering their function and leading to changes in cellular processes
Biochemical Pathways
For instance, they can influence the metabolism of biogenic amines, which are crucial for maintaining cell viability and the proper course of the organism’s metabolic processes .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule are crucial for its bioavailability and efficacy
Result of Action
For instance, they can influence the function of transcription factors and ultimately the expression of networks of genes .
properties
IUPAC Name |
N-(3-phenylpropyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h4-6,8-9,14H,2-3,7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRPTMQCWKGUSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

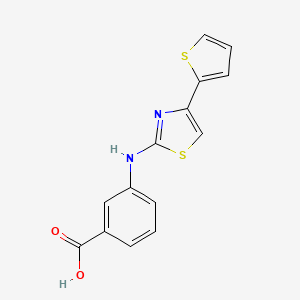
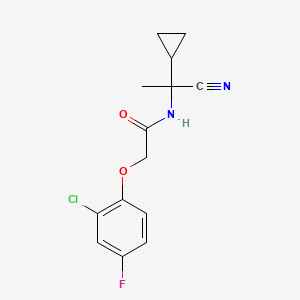

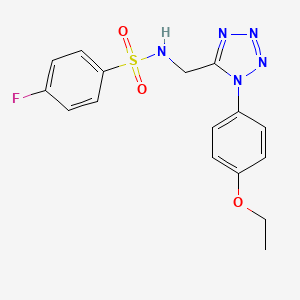

![methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate](/img/structure/B2849045.png)
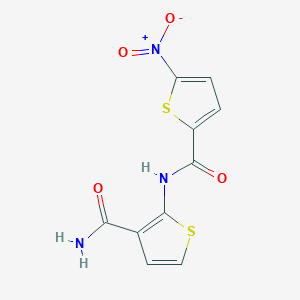
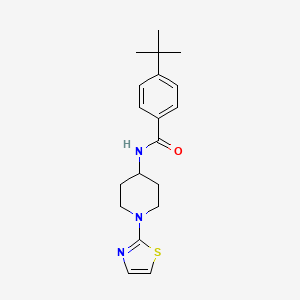

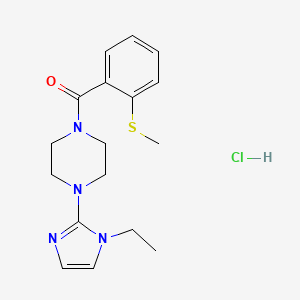


![5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine](/img/structure/B2849058.png)
![methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate](/img/structure/B2849059.png)